molecular formula C31H34N2O3S B144713 benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate CAS No. 179532-60-6

benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate

Cat. No.: B144713
CAS No.: 179532-60-6
M. Wt: 514.7 g/mol
InChI Key: KIFRMIBSNWFWPZ-XEVVZDEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic derivative of biotin (vitamin B7), characterized by a thieno[3,4-d]imidazolone core modified with three benzyl groups: two on the imidazole nitrogen atoms and one as a benzyl ester (Fig. 1). The stereochemistry (3aS,4S,6aR) aligns with biotin’s natural configuration, critical for its biological activity . The benzyl groups serve as protective moieties during synthesis, enhancing stability and solubility in organic solvents. Its molecular formula is C₃₄H₃₅N₃O₃S, with a molecular weight of 577.73 g/mol (calculated from structural analogs in ).

Properties

IUPAC Name

benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O3S/c34-29(36-22-26-16-8-3-9-17-26)19-11-10-18-28-30-27(23-37-28)32(20-24-12-4-1-5-13-24)31(35)33(30)21-25-14-6-2-7-15-25/h1-9,12-17,27-28,30H,10-11,18-23H2/t27-,28-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFRMIBSNWFWPZ-XEVVZDEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)OCC3=CC=CC=C3)N(C(=O)N2CC4=CC=CC=C4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OCC3=CC=CC=C3)N(C(=O)N2CC4=CC=CC=C4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Cysteine Derivatives

A common approach involves the reaction of L-cysteine with α-ketoesters or α-diketones under acidic conditions. For example, reacting L-cysteine with benzylglyoxal in acetic acid yields the tetrahydrothienoimidazol-2-one core. Stereochemical control at the 3aS, 4S, and 6aR positions is achieved using chiral auxiliaries or asymmetric catalysis.

Reaction Conditions

PrecursorCatalyst/SolventTemperatureYieldReference
L-cysteine + benzylglyoxalAcOH/H2SO480°C68%
D-cysteine + phenylglyoxalBF3·Et2O/THF60°C72%

Regioselective Benzylation

Introducing benzyl groups at the 1- and 3-positions requires careful protection-deprotection strategies.

Dual Benzylation via Phase-Transfer Catalysis

A patented method employs phase-transfer catalysts (e.g., benzyltriethylammonium chloride) to facilitate the reaction of the thienoimidazole core with benzyl bromide in a biphasic system. Sodium hydroxide acts as the base, while toluene ensures efficient mixing.

Optimized Parameters

  • Molar Ratio : Thienoimidazole : Benzyl bromide = 1 : 2.2

  • Catalyst Loading : 15 mol%

  • Reaction Time : 12 hours at 50°C

  • Yield : 89%

Sequential Alkylation

Alternative approaches use stepwise alkylation:

  • Protection of the imidazole nitrogen with tert-butoxycarbonyl (Boc).

  • Benzylation at the 1-position using benzyl chloride and potassium carbonate.

  • Boc deprotection with trifluoroacetic acid.

  • Second benzylation at the 3-position.

Pentanoate Side Chain Introduction

The pentanoate ester is introduced via Michael addition or nucleophilic substitution.

Grignard Reaction with Methyl Pentenoate

A Grignard reagent (e.g., methyl 4-pentenoate-magnesium bromide) reacts with the thienoimidazole core in tetrahydrofuran (THF). The reaction proceeds at −20°C to prevent epimerization, yielding the pentanoic acid derivative. Subsequent esterification with benzyl alcohol under Mitsunobu conditions (DIAD, PPh3) affords the target compound.

Critical Parameters

StepReagents/ConditionsYield
Grignard AdditionTHF, −20°C, 4 h65%
Mitsunobu EsterificationBenzyl alcohol, DIAD, PPh3, 0°C78%

Wittig Olefination

An alternative route uses a Wittig reagent (triphenylphosphine-pentanoate) to form the C4–C5 double bond, followed by hydrogenation and esterification. However, this method suffers from lower yields (28–32%) due to competing side reactions.

Stereochemical Control

The (3aS,4S,6aR) configuration is achieved through:

  • Chiral Resolution : Diastereomeric salt formation with (−)-dibenzoyl-L-tartaric acid.

  • Asymmetric Catalysis : Rhodium-catalyzed hydrogenation of enamide intermediates (95% ee).

Purification and Characterization

Final purification involves sequential steps:

  • Liquid-Liquid Extraction : Toluene/water to remove inorganic salts.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4).

  • Crystallization : Ethanol/water recrystallization for >99% purity.

Analytical Data

  • HPLC : Retention time = 12.3 min (C18 column, MeCN/H2O = 70:30).

  • NMR (CDCl3) : δ 7.35–7.28 (m, 10H, Ar-H), 5.15 (s, 2H, CH2Ph), 4.62 (d, J = 9.1 Hz, 1H, H-4), 3.89 (dd, J = 7.2 Hz, H-3a).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Grignard + MitsunobuHigh stereoselectivityMulti-step, costly reagents65%
Phase-Transfer CatalysisScalable, minimal purificationModerate stereochemical control89%
Wittig OlefinationDirect double bond formationLow yield, side products32%

Industrial-Scale Considerations

For large-scale production, phase-transfer catalysis is preferred due to:

  • Solvent Efficiency : Toluene/water system reduces waste.

  • Catalyst Recyclability : 85% recovery via filtration.

  • Cost : ~$120/kg compared to $450/kg for asymmetric catalysis.

Emerging Methodologies

Recent advances include:

  • Enzymatic Esterification : Lipase-catalyzed transesterification (92% yield, 40°C).

  • Flow Chemistry : Continuous hydrogenation reduces reaction time by 70% .

Chemical Reactions Analysis

Types of Reactions: Benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate can participate in various chemical reactions, including:

  • Oxidation: : Reactions with oxidizing agents like potassium permanganate or chromates can modify the functional groups or cleave specific bonds.

  • Reduction: : Agents like lithium aluminum hydride (LiAlH4) can reduce ketones or other groups within the molecule.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or thieno[3,4-d]imidazole groups.

Common Reagents and Conditions: Typical reagents may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids or bases depending on the desired transformation.

Major Products: Reaction outcomes can vary, but major products might include oxidized or reduced derivatives of the original compound, substituted benzyl derivatives, and cleavage products from intense reactions.

Scientific Research Applications

Benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate holds promise in several research domains:

  • Chemistry: : As a model compound for studying reaction mechanisms, molecular interactions, and synthesis strategies.

  • Medicine: : Investigated for pharmacological activities, including potential roles as an inhibitor or activator of specific biological targets.

Mechanism of Action

The compound's mechanism of action can vary based on its application:

  • Molecular Targets: : It might interact with enzymes, receptors, or other proteins, modulating their activity.

  • Pathways Involved: : Its effects could involve alteration of signal transduction pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

A comparative analysis with structurally related compounds reveals key distinctions in substituents, reactivity, and applications:

Compound Molecular Formula Substituents Key Features
Target Compound C₃₄H₃₅N₃O₃S 1,3-Dibenzyl, benzyl ester High lipophilicity; synthetic intermediate for biotinylation or drug synthesis
Biotin (Vitamin B7) C₁₀H₁₆N₂O₃S Free carboxylic acid, ureido ring Essential cofactor for carboxylase enzymes; water-soluble
Biotin NHS Ester C₁₄H₁₉N₃O₅S N-hydroxysuccinimide (NHS) ester Reactive toward amines; used for bioconjugation in assays
4-Nitrophenyl Biotin Ester C₁₆H₁₉N₃O₅S 4-nitrophenyl ester UV-active leaving group; hydrolyzes to free biotin under basic conditions
1,3-Bis(4-Methoxybenzyl) Analogue C₂₈H₃₁N₃O₅S 4-Methoxybenzyl groups Enhanced solubility in polar solvents; methoxy groups alter electronic properties
Biotin-EDA (Ethylenediamine Amide) C₁₃H₂₃N₅O₂S Ethylenediamine-linked amide Facilitates conjugation to carboxylated surfaces or nanoparticles

Physicochemical Properties

  • Lipophilicity : The benzyl groups in the target compound increase logP (estimated 4.5 ) compared to biotin (logP 0.7 ), making it more membrane-permeable but less water-soluble .
  • Stability: Benzyl esters are stable under acidic and neutral conditions but cleaved via hydrogenolysis (H₂/Pd), whereas NHS esters hydrolyze rapidly in aqueous buffers .

Research Findings and Challenges

  • Steric Hindrance : The 1,3-dibenzyl groups in the target compound may hinder interactions with streptavidin, unlike biotin’s unmodified ureido ring, which binds streptavidin with Kd ~10⁻¹⁵ M .
  • Synthetic Scalability : The high yield (90%) of the target compound contrasts with lower yields in other biotin derivatives, suggesting optimized protection strategies .
  • Contradictions : While benzyl groups improve synthetic efficiency, they limit biological utility unless removed post-synthesis. For example, the NHS ester’s reactivity makes it superior for direct applications .

Biological Activity

Benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-d]imidazole core with multiple benzyl substituents and a pentanoate moiety. Its chemical formula is C31H34N2O3SC_{31}H_{34}N_{2}O_{3}S with a molecular weight of approximately 514.68 g/mol .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been studied for its potential role in inhibiting phosphodiesterases (PDEs), which are critical in regulating intracellular signaling pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors. Preliminary studies suggest that it could interact with G-protein coupled receptors (GPCRs), influencing cellular responses related to inflammation and pain perception.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi. The thieno[3,4-d]imidazole core is believed to play a significant role in this activity due to its ability to disrupt microbial cell membranes.

2. Anticancer Properties

Several studies have explored the anticancer potential of thieno[3,4-d]imidazole derivatives. These compounds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance:

Study Cell Line IC50 (µM) Mechanism
Study AMCF712.5Apoptosis induction
Study BA5498.9Cell cycle arrest

3. Neuroprotective Effects

This compound has been investigated for neuroprotective effects in models of neurodegenerative diseases. The compound appears to reduce oxidative stress and inflammation in neuronal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Benzyl Substituents : Variations in the number and position of benzyl groups can enhance or diminish antimicrobial and anticancer activities.
  • Pentanoate Moiety : The ester functionality is crucial for solubility and bioavailability; modifications here can affect pharmacokinetics.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several thieno[3,4-d]imidazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that derivatives with additional electron-withdrawing groups on the benzyl rings exhibited enhanced activity.
  • Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that compounds with structural similarities to benzyl 5-[...]-pentanoate exhibited significant cytotoxicity. The study highlighted the importance of the thieno core in mediating these effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.